molecular formula C18H17N5O B14577977 (6S,7R)-2-Amino-6,7-diphenyl-5,6,7,8-tetrahydropteridin-4(1H)-one CAS No. 61539-51-3

(6S,7R)-2-Amino-6,7-diphenyl-5,6,7,8-tetrahydropteridin-4(1H)-one

Cat. No.: B14577977
CAS No.: 61539-51-3
M. Wt: 319.4 g/mol
InChI Key: NHHGXQHQWSRRNA-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S,7R)-2-Amino-6,7-diphenyl-5,6,7,8-tetrahydropteridin-4(1H)-one is a complex organic compound belonging to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,7R)-2-Amino-6,7-diphenyl-5,6,7,8-tetrahydropteridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.

    Addition of diphenyl groups: The diphenyl groups can be added through Friedel-Crafts alkylation reactions using benzene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires efficient reaction conditions, high-yield processes, and cost-effective reagents. Catalysts and solvents are carefully selected to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6S,7R)-2-Amino-6,7-diphenyl-5,6,7,8-tetrahydropteridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of functionalized pteridines.

Scientific Research Applications

(6S,7R)-2-Amino-6,7-diphenyl-5,6,7,8-tetrahydropteridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6S,7R)-2-Amino-6,7-diphenyl-5,6,7,8-tetrahydropteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to active sites and blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (6S,7R)-2-Amino-6,7-diphenyl-5,6,7,8-tetrahydropteridin-4(1H)-one: shares similarities with other pteridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and diphenyl groups. These features confer distinct chemical reactivity and potential applications that may not be shared by other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

61539-51-3

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

(6S,7R)-2-amino-6,7-diphenyl-5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C18H17N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10,13-14,20H,(H4,19,21,22,23,24)/t13-,14+/m0/s1

InChI Key

NHHGXQHQWSRRNA-UONOGXRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](NC3=C(N2)C(=O)NC(=N3)N)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C(NC3=C(N2)C(=O)NC(=N3)N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.